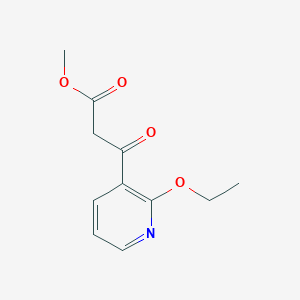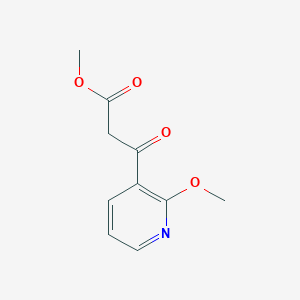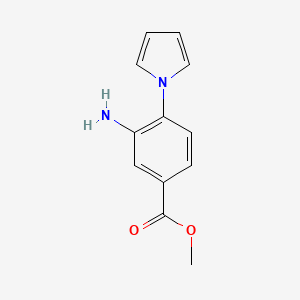
3-氨基-4-(1H-吡咯-1-基)苯甲酸甲酯
描述
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate, also known as MAPB or 3-MAPB, is a synthetic compound belonging to the class of compounds known as substituted phenethylamines. It is a structural analog of the well-known psychoactive drug MDMA (ecstasy). MAPB has been studied for its potential effects on the central nervous system and its potential therapeutic applications.
科学研究应用
医药应用
吡咯是一种具有生物活性的支架结构,具有多种活性 . 吡咯环系统中不同药效基团的组合导致了更多活性化合物的形成 . 含有吡咯的类似物被认为是生物活性化合物的潜在来源 .
抗精神病特性
含有吡咯环系统的上市药物已知具有许多生物学特性,例如抗精神病 .
β-肾上腺素受体拮抗剂
抗焦虑特性
抗癌特性
吡咯及其稠合衍生物作为有效的抗癌剂引起了人们的关注 . 几种机制参与了它们的细胞毒性活性 .
抗菌特性
吡咯显示出多种类型的生物活性,例如体外抗菌活性 . 一些产品被确定具有抗菌活性 .
抗真菌特性
抗原生动物特性
作用机制
Target of Action
Pyrrole derivatives have been reported to exhibit a variety of biological activities, including acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Mode of Action
Without specific studies on “methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate”, it’s difficult to determine its exact mode of action. If it acts similarly to other pyrrole derivatives, it may inhibit certain enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by “methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate” would depend on its specific targets. For example, if it acts as a tyrosine kinase inhibitor, it could affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of “methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate” would depend on its specific targets and mode of action. If it acts as an enzyme inhibitor, for example, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .
生化分析
Biochemical Properties
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrole ring in the compound can interact with enzymes such as cyclooxygenase and lipoxygenase, potentially inhibiting their activity. These interactions can lead to anti-inflammatory effects, as these enzymes are involved in the production of pro-inflammatory mediators . Additionally, the amino group in the compound can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can affect cellular metabolism, potentially leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This can lead to changes in enzyme activity and subsequent biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of specific genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity or changes in gene expression .
Dosage Effects in Animal Models
The effects of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, such as liver damage or gastrointestinal disturbances. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can be metabolized into different metabolites, which may have distinct biological activities. These metabolic pathways can affect the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins, which can influence its localization and accumulation. These interactions can affect the compound’s activity and function .
Subcellular Localization
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
methyl 3-amino-4-pyrrol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNKITGOYJEYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)
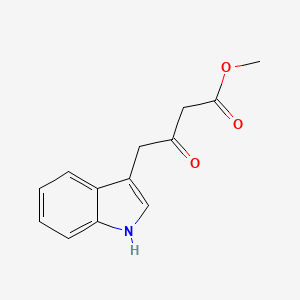


![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)

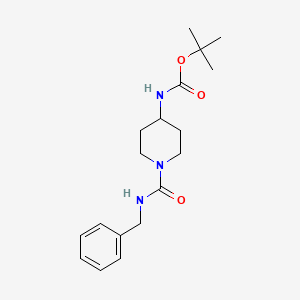
![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1391708.png)


